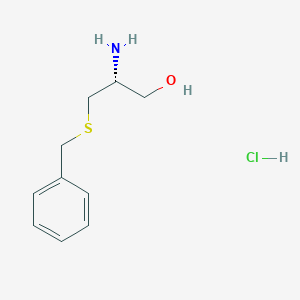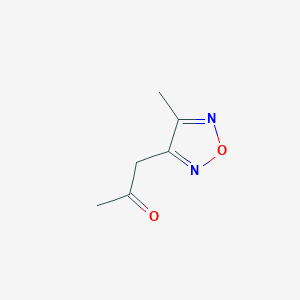
8-Nitroquinoline-4-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitroquinoline-4-sulfonylchloride is a chemical compound with the molecular formula C9H6ClNO4S. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-4-sulfonylchloride typically involves the nitration of quinoline followed by sulfonylation The nitration process introduces a nitro group at the 8-position of the quinoline ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Nitroquinoline-4-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the quinoline ring is oxidized to form quinoline N-oxide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride or iron powder in acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: The major product is 8-aminoquinoline-4-sulfonylchloride.
Oxidation Reactions: Products include quinoline N-oxides.
Applications De Recherche Scientifique
8-Nitroquinoline-4-sulfonylchloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Nitroquinoline-4-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophilic groups such as amines, thiols, and hydroxyl groups. This reactivity makes it useful for modifying proteins and other biomolecules. The nitro group can also participate in redox reactions, contributing to its biological activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, leading to enzyme inactivation.
Protein Modification: It can modify proteins by reacting with amino acid residues, affecting protein function and activity.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
8-Aminoquinoline: Used in the treatment of malaria and as a precursor for other pharmaceuticals.
8-Methanesulfonamidoquinoline: Investigated for its potential in Alzheimer’s disease therapeutics.
Uniqueness: 8-Nitroquinoline-4-sulfonylchloride is unique due to the presence of both a nitro group and a sulfonyl chloride group, which confer distinct reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H5ClN2O4S |
|---|---|
Poids moléculaire |
272.67 g/mol |
Nom IUPAC |
8-nitroquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-5-11-9-6(8)2-1-3-7(9)12(13)14/h1-5H |
Clé InChI |
HIAMRNSWZPNMKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
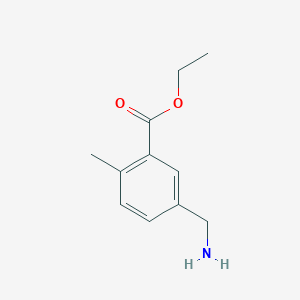
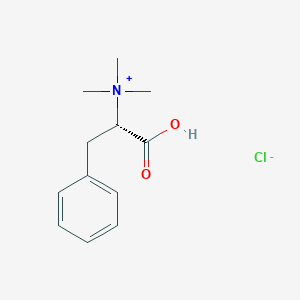
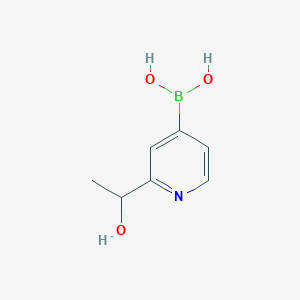
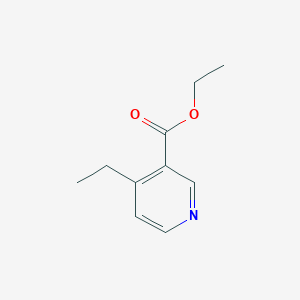
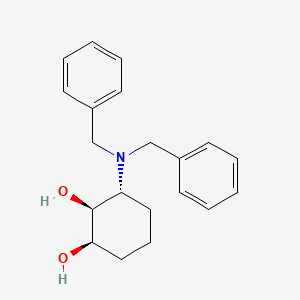
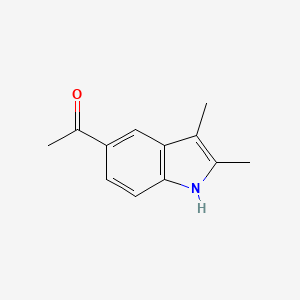
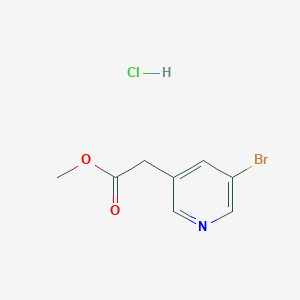
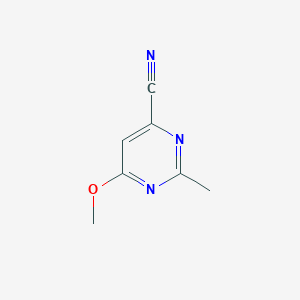
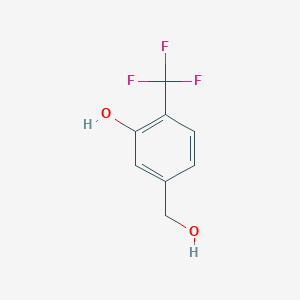
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
